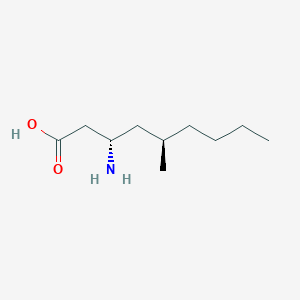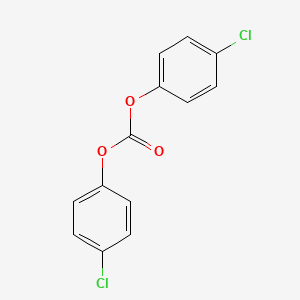![molecular formula C15H24N2O3 B12009261 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 6622-70-4](/img/structure/B12009261.png)
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring
Méthodes De Préparation
The synthesis of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate epoxide, such as glycidol, under basic conditions. The reaction typically proceeds via nucleophilic attack of the piperazine nitrogen on the epoxide, followed by ring-opening to yield the desired product.
Reaction Conditions:
Reagents: 1-(2-methoxyphenyl)piperazine, glycidol
Solvent: Acetonitrile
Catalyst: Ytterbium triflate (Yb(OTf)3)
Temperature: Room temperature
Yield: Approximately 45%
Industrial production methods may involve optimization of the reaction conditions to improve yield and scalability. This can include the use of different solvents, catalysts, and purification techniques.
Analyse Des Réactions Chimiques
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Major Products:
- Oxidation: Ketones, carboxylic acids
- Reduction: Alcohols, amines
- Substitution: Various substituted derivatives
Applications De Recherche Scientifique
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential as a receptor ligand, particularly for serotonin and dopamine receptors.
Biological Studies: It is used in research to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can result in various pharmacological effects, including changes in neurotransmitter release and receptor signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: This compound has a similar piperazine core but differs in the presence of a naphthalen-1-yloxy group instead of a methoxy group.
Propriétés
Numéro CAS |
6622-70-4 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
1-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H24N2O3/c1-19-12-13(18)11-16-7-9-17(10-8-16)14-5-3-4-6-15(14)20-2/h3-6,13,18H,7-12H2,1-2H3 |
Clé InChI |
DNURDYLUCLMRHU-UHFFFAOYSA-N |
SMILES canonique |
COCC(CN1CCN(CC1)C2=CC=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)

![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)


![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)


![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)


